molecular formula C9H10BrN3O B13090108 3-bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

3-bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B13090108
M. Wt: 256.10 g/mol
InChI Key: JAHCIEANMSONTQ-UHFFFAOYSA-N
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Description

3-Bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-amino-5-ethyl-1H-pyrazole with 2,4-dibromo-6-methylpyrimidine under basic conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate signaling pathways makes it a valuable candidate for targeted cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the bromine atom at the 3-position allows for further functionalization, making it a versatile scaffold for drug development .

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

3-bromo-5-ethyl-6-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C9H10BrN3O/c1-3-7-5(2)9(14)13-8(12-7)6(10)4-11-13/h4,11H,3H2,1-2H3

InChI Key

JAHCIEANMSONTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)N2C(=N1)C(=CN2)Br)C

Origin of Product

United States

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